molecular formula C17H22O B14349568 5-Hepten-1-one, 2-ethenyl-2,6-dimethyl-1-phenyl- CAS No. 92511-63-2

5-Hepten-1-one, 2-ethenyl-2,6-dimethyl-1-phenyl-

Cat. No.: B14349568
CAS No.: 92511-63-2
M. Wt: 242.36 g/mol
InChI Key: KXWJMVZMLBIEQA-UHFFFAOYSA-N
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Description

5-Hepten-1-one, 2-ethenyl-2,6-dimethyl-1-phenyl- is an organic compound with a complex structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hepten-1-one, 2-ethenyl-2,6-dimethyl-1-phenyl- can be achieved through several synthetic routes. One common method involves the reaction of appropriate starting materials under controlled conditions to form the desired product. For instance, the compound can be synthesized by the reaction of 2-ethenyl-2,6-dimethyl-1-phenyl-1-heptene with an oxidizing agent to introduce the ketone functional group at the 1-position.

Industrial Production Methods

In an industrial setting, the production of 5-Hepten-1-one, 2-ethenyl-2,6-dimethyl-1-phenyl- may involve large-scale chemical processes that ensure high yield and purity. These processes often utilize advanced techniques such as continuous flow reactors and phase transfer catalysis to optimize reaction conditions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

5-Hepten-1-one, 2-ethenyl-2,6-dimethyl-1-phenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Conditions for substitution reactions vary depending on the specific functional groups involved.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

5-Hepten-1-one, 2-ethenyl-2,6-dimethyl-1-phenyl- has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound may be studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research may explore its potential therapeutic effects and applications in drug development.

    Industry: The compound can be used in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism by which 5-Hepten-1-one, 2-ethenyl-2,6-dimethyl-1-phenyl- exerts its effects involves interactions with specific molecular targets and pathways. These interactions may include binding to enzymes or receptors, altering cellular processes, and influencing biochemical pathways. The exact mechanism of action depends on the specific context and application of the compound.

Comparison with Similar Compounds

Similar Compounds

    5-Hepten-2-one, 4,6-dimethyl-: This compound has a similar structure but differs in the position and number of functional groups.

    6-Methyl-5-hepten-2-one: Another structurally related compound with different functional groups and properties.

    2,6-Dimethylhept-5-en-1-ol: A similar compound with an alcohol functional group instead of a ketone.

Uniqueness

5-Hepten-1-one, 2-ethenyl-2,6-dimethyl-1-phenyl- is unique due to its specific arrangement of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications and research purposes.

Properties

CAS No.

92511-63-2

Molecular Formula

C17H22O

Molecular Weight

242.36 g/mol

IUPAC Name

2-ethenyl-2,6-dimethyl-1-phenylhept-5-en-1-one

InChI

InChI=1S/C17H22O/c1-5-17(4,13-9-10-14(2)3)16(18)15-11-7-6-8-12-15/h5-8,10-12H,1,9,13H2,2-4H3

InChI Key

KXWJMVZMLBIEQA-UHFFFAOYSA-N

Canonical SMILES

CC(=CCCC(C)(C=C)C(=O)C1=CC=CC=C1)C

Origin of Product

United States

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